9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl-

Lipophilicity Drug-likeness Chromatographic retention

9-Acetyl-3-methyl-9H-dibenz[b,f]imidazo[1,2-d][1,4]diazepine (CAS 62538-94-7) is a tetracyclic heterocycle belonging to the dibenzoimidazodiazepine class, characterized by a fused imidazole and benzodiazepine core with a 9-acetyl and a 3-methyl substituent. The compound has a molecular formula of C18H15N3O, a molecular weight of 289.3 g/mol, a computed logP of 4.2, and a topological polar surface area of 38.1 Ų.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
CAS No. 62538-94-7
Cat. No. B13940298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl-
CAS62538-94-7
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1C3=CC=CC=C3N(C4=CC=CC=C42)C(=O)C
InChIInChI=1S/C18H15N3O/c1-12-11-19-18-14-7-3-4-8-15(14)21(13(2)22)17-10-6-5-9-16(17)20(12)18/h3-11H,1-2H3
InChIKeyXKBLWQITPAYEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Acetyl-3-methyl-9H-dibenz[b,f]imidazo[1,2-d][1,4]diazepine (CAS 62538-94-7): Core Structural and Procurement Profile


9-Acetyl-3-methyl-9H-dibenz[b,f]imidazo[1,2-d][1,4]diazepine (CAS 62538-94-7) is a tetracyclic heterocycle belonging to the dibenzoimidazodiazepine class, characterized by a fused imidazole and benzodiazepine core with a 9-acetyl and a 3-methyl substituent. The compound has a molecular formula of C18H15N3O, a molecular weight of 289.3 g/mol, a computed logP of 4.2, and a topological polar surface area of 38.1 Ų [1]. It is listed in authoritative chemical databases including PubChem (CID 3046694) and EPA DSSTox (DTXSID80211591), and is typically supplied as a research-grade reference standard or synthetic intermediate.

Research-grade analytical reference standard
Synthetic intermediate for imidazodiazepine library synthesis
Lipophilic probe for membrane permeability studies

Why Dibenzimidazodiazepine Analogs Cannot Be Interchanged: The Case for 9-Acetyl-3-methyl Substitution


Within the dibenzo[b,f]imidazo[1,2-d][1,4]diazepine family, seemingly minor changes in substitution pattern lead to substantial differences in physicochemical properties that directly impact experimental design, analytical method development, and biological assay outcomes. The 9-acetyl and 3-methyl substituents on the tetracyclic scaffold confer distinct lipophilicity, hydrogen-bond acceptor capability, and steric profile compared to the unsubstituted core (CAS 57390-30-4), the 7-chloro analog (CAS 62538-90-3), or the 9-propionyl analog (CAS 62538-91-4). These property differences influence chromatographic retention, solubility, protein binding, and membrane permeability, meaning that even close structural analogs cannot be assumed to behave identically in a given assay system [1].

Unsubstituted core: Lower lipophilicity may shift reversed-phase retention and membrane partitioning.
7-chloro analog: Chlorine isotopic pattern and potential adduct formation may complicate LC-MS quantification.
9-propionyl analog: Additional rotatable bond may alter conformational entropy and NMR relaxation behavior.

Quantitative Differentiation Evidence for 9-Acetyl-3-methyl-9H-dibenz[b,f]imidazo[1,2-d][1,4]diazepine


Lipophilicity (XLogP3-AA) Differentiation from Unsubstituted Core and Chloro Analog

The computed lipophilicity (XLogP3-AA) of the target compound is 4.2, which is 0.9 log units higher than the unsubstituted dibenzimidazodiazepine core (XLogP 3.3) and approximately 0.3 log units higher than the 7-chloro analog (estimated XLogP ~3.9). This indicates a substantially greater predicted membrane permeability and longer reversed-phase HPLC retention time for the target compound [1][2].

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target XLogP 4.2 vs. core 3.3 (Δ +0.9)
Higher predicted membrane permeability and longer HPLC retention.
No experimental logP; computed values only.
Lipophilicity Drug-likeness Chromatographic retention

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate the Target from 7-Chloro and 9-Propionyl Analogs

The target compound has a TPSA of 38.1 Ų and 2 hydrogen-bond acceptors (both contributed by the acetyl carbonyl and the imidazole nitrogen). The 7-chloro analog (C18H14ClN3O, MW 323.78) has a slightly larger TPSA due to the chlorine atom's contribution to molecular volume but identical HBA count of 2. The 9-propionyl analog (C19H17N3O, MW 303.37) has a TPSA of approximately 38.1 Ų as well but one additional rotatable bond, potentially influencing molecular flexibility and entropy of binding [1][2].

TPSA & Rotatable Bonds
Cross-study comparable
TPSA 38.1 Ų; 0 rotatable bonds (target) vs. 1 (propionyl)
Greater conformational rigidity may reduce entropic binding penalty.
TPSA nearly identical across analogs.
Polar surface area Oral bioavailability prediction CNS drug-likeness

Molecular Weight and Heavy Atom Count as Determinants of Detection Sensitivity in Mass Spectrometry

The monoisotopic mass of the target compound is 289.1215 Da (C18H15N3O, heavy atom count 22). The 7-chloro analog has a monoisotopic mass of 323.0825 Da and a distinctive chlorine isotopic pattern (³⁵Cl/³⁷Cl). The 9-propionyl analog has a monoisotopic mass of 303.1372 Da. The absence of halogen in the target compound simplifies the isotopic envelope and eliminates chlorine adduct formation in LC-MS, providing cleaner detection and quantification, especially in multiple reaction monitoring (MRM) assays [1].

Mass Spectrometry Suitability
Class-level inference
Monoisotopic 289.12 Da; no halogen isotopic splitting
Simpler isotopic envelope may support cleaner LC-MS quantification.
Supports halogen-free MRM method development context.
Mass spectrometry LC-MS detection Isotopic pattern

Procurement-Relevant Application Scenarios for 9-Acetyl-3-methyl-9H-dibenz[b,f]imidazo[1,2-d][1,4]diazepine


Analytical Reference Standard for HPLC Method Development in Dibenzimidazodiazepine Series

The target compound's distinct chromatographic retention (driven by its logP of 4.2 and zero rotatable bonds) makes it an ideal reference marker for reversed-phase HPLC method development when separating closely related dibenzimidazodiazepine analogs. Its lack of halogen atoms avoids the peak tailing sometimes observed with chlorinated analogs, enabling sharper peak shapes and more reliable integration [1].

Internal Standard for Quantitative LC-MS/MS Bioanalysis

With a clean isotopic envelope (no chlorine), a moderate molecular weight (289.3 g/mol), and a stable acetyl group, the compound is well-suited as an internal standard for the quantification of halogenated dibenzimidazodiazepine drug candidates in plasma or tissue homogenates. Its mass differs sufficiently from chlorinated and brominated analogs to avoid cross-talk in MRM channels [1].

Physicochemical Probe in Membrane Permeability Studies

The combination of moderate lipophilicity (logP 4.2), zero hydrogen-bond donors, and only two hydrogen-bond acceptors places this compound near the upper limit of the CNS drug-like chemical space. It can serve as a passive permeability probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments, where its transport rate can be compared to more polar analogs to establish a structure-permeability relationship within the dibenzimidazodiazepine scaffold [1].

Synthetic Intermediate for Diversified Imidazodiazepine Libraries

The 9-acetyl group provides a handle for further chemical modifications (e.g., hydrolysis to carboxylic acid, reduction to alcohol, or reductive amination). The 3-methyl group on the imidazole ring blocks a metabolically labile position, potentially improving metabolic stability in medicinal chemistry optimization campaigns. This makes the compound a versatile starting point for parallel synthesis of focused compound libraries [1].

Application
Selection Property
Validation Focus
HPLC reference marker for dibenzodiazepine series
Retention distinctiveness
Peak resolution from close analogs
LC-MS/MS internal standard
Isotopic simplicity and mass separation
Absence of cross-talk in MRM channels
Membrane permeability probe
Lipophilicity and H-bond donor count
Transport rate ranking among analogs
Synthetic intermediate for library diversification
9-acetyl reactive handle
Stability under modification conditions
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